3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile
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Overview
Description
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile is a compound that features a trifluoromethyl group attached to a dihydrocyclopenta[c]pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable approaches such as the use of low loadings of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine to form different pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: The compound can undergo substitution reactions, particularly N-arylation, using aryl halides and copper powder as a catalyst.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, Ru3(CO)12, NHC-diphosphine ligand.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability . The compound may act as an inhibitor or activator of certain enzymes, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile is unique due to its combination of a trifluoromethyl group with a dihydrocyclopenta[c]pyrazole ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)16(15-9)6-2-5-14/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRIIOQCFCRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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